5-nitro-1-(propan-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
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Overview
Description
1-ISOPROPYL-5-NITRO-4-(3,4,5-TRIMETHOXYPHENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ISOPROPYL-5-NITRO-4-(3,4,5-TRIMETHOXYPHENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the isopropyl, nitro, and trimethoxyphenyl groups under controlled conditions. Common reagents used in these reactions include nitrating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ISOPROPYL-5-NITRO-4-(3,4,5-TRIMETHOXYPHENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nitrating agents for introducing the nitro group. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring.
Scientific Research Applications
1-ISOPROPYL-5-NITRO-4-(3,4,5-TRIMETHOXYPHENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ISOPROPYL-5-NITRO-4-(3,4,5-TRIMETHOXYPHENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound’s structural features enable it to bind to and modulate the activity of various enzymes and receptors, leading to its observed biological effects. For example, the trimethoxyphenyl group may interact with tubulin, inhibiting its polymerization and exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout and anti-cancer properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in the treatment of genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.
Uniqueness
1-ISOPROPYL-5-NITRO-4-(3,4,5-TRIMETHOXYPHENYL)-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its pyrazolo[3,4-b]pyridine core, combined with the isopropyl, nitro, and trimethoxyphenyl groups, sets it apart from other similar compounds and makes it a valuable target for further research and development.
Properties
Molecular Formula |
C18H22N4O7 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-nitro-1-propan-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C18H22N4O7/c1-8(2)21-16-13(17(23)20-21)12(14(22(25)26)18(24)19-16)9-6-10(27-3)15(29-5)11(7-9)28-4/h6-8,12,14H,1-5H3,(H,19,24)(H,20,23) |
InChI Key |
ZFLODGGQURYOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1 |
Origin of Product |
United States |
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